5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by cyclization reactions involving appropriate starting materials such as 2-aminothiophene and formamide derivatives.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-ethoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.
Amidation: The final step involves the formation of the amine group through amidation reactions, which can be carried out using reagents such as amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore for the development of novel therapeutic agents, particularly in the treatment of neurodegenerative disorders and cancer.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound has been studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: This compound shares a similar core structure but differs in its substituents, leading to distinct biological activities.
Benzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, showcasing different pharmacological profiles.
Uniqueness
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Properties
Molecular Formula |
C20H16ClN3OS |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16ClN3OS/c1-2-25-16-9-7-15(8-10-16)24-19-18-17(11-26-20(18)23-12-22-19)13-3-5-14(21)6-4-13/h3-12H,2H2,1H3,(H,22,23,24) |
InChI Key |
NHJKUZBRYBHODN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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